1-Phenyl-1-propanol is an organic compound found in various natural sources, including plants, fruits, and honey. It has been identified in rosemary and tomatoes: , where it contributes to their aroma profile. Research suggests 1-phenyl-1-propanol may possess various biological activities, including antioxidant: and antimicrobial: properties. However, more research is needed to fully understand these potential applications.
1-Phenyl-1-propanol serves as a precursor for the synthesis of various other chemicals, including fragrances, pharmaceuticals, and food additives. In research settings, it is often used as a solvent due to its ability to dissolve a wide range of polar and non-polar compounds. Additionally, its chiral properties (having non-superimposable mirror-image isomers) make it valuable in the development of separation techniques and chiral drugs.
Current research on 1-phenyl-1-propanol focuses on exploring its potential applications in various fields, including:
1-Phenyl-1-propanol is an organic compound with the molecular formula and a molecular weight of 136.19 g/mol. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is itself bonded to two other carbon atoms. This compound appears as a colorless liquid with a floral odor, making it suitable for applications in flavors and fragrances . It is commonly used in the synthesis of various chemical intermediates and has been studied for its biological activities.
Research indicates that 1-phenyl-1-propanol exhibits various biological activities. Notably, it has been shown to have potential as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism . Additionally, studies have demonstrated its use in kinetic resolution processes, allowing for the selective production of one enantiomer over another, which is significant in pharmaceutical applications .
Several methods exist for synthesizing 1-phenyl-1-propanol:
1-Phenyl-1-propanol finds applications across various fields:
Interaction studies have focused on the compound's role as an inhibitor of cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP1A2 activity, which may affect drug metabolism pathways. This interaction highlights the importance of understanding how 1-phenyl-1-propanol can influence pharmacokinetics when used in pharmaceutical formulations .
Several compounds share structural similarities with 1-phenyl-1-propanol. Here are some notable examples:
The uniqueness of 1-phenyl-1-propanol lies in its specific structural features and its balance between hydrophobic aromatic characteristics and hydrophilic alcohol functionality, making it versatile for both industrial applications and biological studies.
1-Phenyl-1-propanol is an organic compound with the molecular formula C₉H₁₂O, representing a molecular weight of 136.19 grams per mole [1] [3] [6]. The compound is systematically named 1-phenylpropan-1-ol according to IUPAC nomenclature, though it is commonly referred to by several synonyms including α-ethylbenzyl alcohol and ethyl phenylcarbinol [1] [6] [20]. The Chemical Abstracts Service registry number for this compound is 93-54-9 [1] [3] [6].
The molecular structure of 1-phenyl-1-propanol consists of a phenyl ring directly attached to a secondary carbon atom that bears a hydroxyl group [3] [15]. The propyl chain extends from this carbon center, creating a branched alcohol structure. The compound exhibits C₁ point group symmetry due to the presence of the ethyl, hydroxyl, and phenyl substituents attached to the central carbon atom [15]. The SMILES notation for this compound is CCC(O)c1ccccc1, while the InChI identifier is InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 [1] [3].
Conformational analysis reveals that the stable structure corresponds to a staggered arrangement around the carbon-carbon single bonds [15]. The rotation about the C-C single bond produces different conformers, with the lowest energy states corresponding to staggered forms where bulky groups such as the phenyl ring and methyl group are positioned to minimize steric interactions [15]. The aromatic ring system shows slight deformation from ideal hexagonal geometry due to substitution effects, with calculated bond length differences of approximately 0.003 Ångstroms between carbon-carbon bonds at the point of substitution [15].
The physical constants of 1-phenyl-1-propanol demonstrate its liquid state under standard conditions and its moderate volatility characteristics. The density of 1-phenyl-1-propanol at 25°C is reported as 0.994 grams per milliliter [1] [9], with some sources indicating values ranging from 0.990 to 0.994 grams per milliliter [10] [20]. The specific gravity at 20/20°C is consistently reported as 1.00 [9] [19].
Property | Value | Temperature/Pressure | Source |
---|---|---|---|
Density | 0.994 g/mL | 25°C | [1] [9] |
Density | 0.990 g/mL | 20°C | [20] |
Specific Gravity | 1.00 | 20/20°C | [9] [19] |
Boiling Point | 212-219°C | Atmospheric pressure | [6] [9] [12] |
Boiling Point | 103°C | 14 mmHg | [1] |
Boiling Point | 95°C | 10 mmHg | [13] |
Flash Point | 90-95°C | Closed cup | [1] [9] [13] |
The boiling point of 1-phenyl-1-propanol varies with pressure conditions, demonstrating typical behavior for organic liquids [6] [9] [12]. At atmospheric pressure, the compound boils at temperatures ranging from 212 to 219°C [6] [9] [12]. Under reduced pressure conditions, significantly lower boiling points are observed, with values of 103°C at 14 mmHg [1] and 95°C at 10 mmHg [13]. The flash point is consistently reported around 90-95°C under closed cup conditions [1] [9] [13].
No definitive melting point has been established for 1-phenyl-1-propanol in the available literature, with most sources indicating it as not available or not applicable, suggesting the compound remains liquid at standard laboratory temperatures [4] [12]. The molar volume is calculated to range from 137.2 to 137.6 milliliters per mole [10] [20].
The refractive index of 1-phenyl-1-propanol provides insight into its optical properties and molecular polarizability. The refractive index at 20°C using the sodium D-line (n₂₀/D) is consistently reported as 1.520 to 1.521 [1] [9] [10] [12] [20]. This value reflects the compound's aromatic character and the presence of the phenyl ring system, which contributes significantly to the overall polarizability of the molecule [10] [20].
The molecular refractivity, a measure related to the polarizability and molecular volume, is reported to range from 41.70 to 41.82 milliliters per mole [10] [20]. This parameter is calculated from the refractive index and density according to the Lorentz-Lorenz equation and provides information about the electronic distribution within the molecule [10] [20]. The molecular refractivity value is consistent with the presence of the aromatic ring system and the aliphatic alcohol functionality.
Optical Property | Value | Units | Source |
---|---|---|---|
Refractive Index (n₂₀/D) | 1.520-1.521 | - | [1] [9] [10] [12] [20] |
Molecular Refractivity | 41.70-41.82 | mL/mol | [10] [20] |
Average Polarizability | 15.79 | Ų | [3] |
The average molecular polarizability is reported as 15.79 cubic Ångstroms [3], which correlates with the molecular refractivity measurements and confirms the significant contribution of the aromatic system to the electronic properties of the molecule.
The partition coefficient of 1-phenyl-1-propanol between octanol and water provides crucial information about its lipophilicity and potential bioavailability characteristics. The logarithm of the partition coefficient (LogP) is reported to range from 1.91 to 2.14 [3] [6] [20], indicating moderate lipophilicity that balances both hydrophobic and hydrophilic character due to the presence of both the aromatic ring and the hydroxyl group [3] [6] [20].
The compound demonstrates limited water solubility, being characterized as insoluble in aqueous media [6] [7]. Conversely, it shows good solubility in alcohols and other organic solvents [6] [7], which is consistent with its LogP values and molecular structure. The polar surface area is calculated as 20.23 square Ångstroms [3], primarily contributed by the hydroxyl group, which represents the hydrogen-bonding potential of the molecule.
Property | Value | Units | Source |
---|---|---|---|
LogP (octanol/water) | 1.91-2.14 | - | [3] [6] [20] |
Water Solubility | Insoluble | - | [6] [7] |
Alcohol Solubility | Soluble | - | [6] [7] |
Polar Surface Area | 20.23 | Ų | [3] |
Hydrogen Bond Donors | 1 | - | [3] |
Hydrogen Bond Acceptors | 1 | - | [3] |
Surface tension properties of 1-phenyl-1-propanol have been studied in binary mixtures with other alcohols, showing that surface tension decreases with increasing linear alcohol content when mixed with benzyl alcohol [22]. This behavior indicates that 1-phenyl-1-propanol can act as a surface-active agent in appropriate solvent systems [22].
The acid-base properties of 1-phenyl-1-propanol are dominated by its hydroxyl functional group, which can act as both a weak acid and a weak base under appropriate conditions. The predicted pKa value for the compound is 14.43 ± 0.20 [6], indicating that it is a very weak acid, consistent with typical aliphatic secondary alcohols. This pKa value places 1-phenyl-1-propanol in the range of other secondary alcohols, where deprotonation of the hydroxyl group requires strongly basic conditions [6].
The compound also exhibits basic character through the oxygen lone pairs of the hydroxyl group, with the strongest basic pKa reported as -3.02 [3]. This negative value indicates that the protonated form of the alcohol (oxonium ion) is a strong acid, which is relevant for understanding protonation-dependent reaction mechanisms [3].
Property | Value | Conditions | Source |
---|---|---|---|
Acidic pKa | 14.43 ± 0.20 | Predicted | [6] |
Basic pKa | -3.02 | Predicted | [3] |
Physiological Charge | 0 | pH 7.4 | [3] |
Under physiological conditions (pH 7.4), the compound maintains a neutral charge state [3], indicating that both the acidic and basic equilibria lie far from the physiological pH range. This neutral character under biological conditions is important for understanding potential interactions with biological systems.
1-Phenyl-1-propanol possesses both hydrogen bond donor and acceptor capabilities through its hydroxyl functional group. The molecule contains one hydrogen bond donor site (the hydroxyl hydrogen) and one hydrogen bond acceptor site (the hydroxyl oxygen) [3]. This dual functionality enables the compound to participate in hydrogen bonding networks both as a donor and acceptor [3].
Computational studies have revealed that the compound has a dipole moment of 1.94 Debye in the gas phase, increasing to 2.55 Debye in solvent environments [15]. This significant dipole moment indicates strong potential for dipole-dipole interactions and hydrogen bonding [15]. The electrophilicity index is calculated as 1.97 electron volts in the gas phase and 2.14 electron volts in solvent [15], suggesting moderate reactivity in electron-transfer processes.
Hydrogen Bonding Property | Value | Source |
---|---|---|
Hydrogen Bond Donors | 1 | [3] |
Hydrogen Bond Acceptors | 1 | [3] |
Dipole Moment (gas phase) | 1.94 Debye | [15] |
Dipole Moment (solvent) | 2.55 Debye | [15] |
Studies using broadband dielectric spectroscopy have shown that 1-phenyl-1-propanol can form transient supramolecular structures through hydrogen bonding [18]. However, the presence of the phenyl ring close to the hydroxyl group creates steric hindrance that influences chain formation and can decrease the intensity of hydrogen bonding interactions compared to simple aliphatic alcohols [18]. The compound still maintains hydrogen bonding capability, but the equilibrium between ring-like and chain-like hydrogen-bonded structures is shifted toward ring-like configurations due to steric effects [18].
The functional group reactivity of 1-phenyl-1-propanol is primarily determined by the secondary alcohol functionality and the presence of the adjacent phenyl ring, which can stabilize carbocationic intermediates through resonance effects. The compound can undergo typical alcohol reactions including dehydration, oxidation, and substitution reactions [16] [27] [28].
In acid-catalyzed dehydration reactions, 1-phenyl-1-propanol follows an E1 mechanism due to its secondary alcohol nature and the stability of the resulting benzylic carbocation [27] [28]. The reaction proceeds through protonation of the hydroxyl group, followed by loss of water to form a carbocation intermediate, and final elimination of a proton to yield alkene products [27] [28]. The benzylic nature of the carbocation intermediate provides additional stability through resonance with the aromatic ring system [16].
Reaction Type | Mechanism | Products | Source |
---|---|---|---|
Dehydration | E1 | Alkenes + H₂O | [27] [28] |
Substitution with HX | SN1 | Alkyl halides | [29] |
Oxidation | - | Ketones | [6] |
For substitution reactions with hydrogen halides, 1-phenyl-1-propanol reacts via an SN1 mechanism [29]. The reaction involves protonation of the hydroxyl group to form a good leaving group, followed by ionization to form the benzylic carbocation, and finally nucleophilic attack by the halide ion [29]. The benzylic carbocation intermediate is significantly more stable than typical secondary carbocations due to resonance stabilization from the aromatic ring [16] [29].
The compound can undergo oxidation reactions to form the corresponding ketone, 1-phenyl-1-propanone [6]. This transformation typically requires oxidizing agents such as chromium-based reagents or other alcohol oxidation systems [6].
Irritant